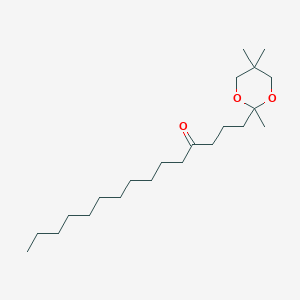
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one is a complex organic compound with a unique structure that includes a dioxane ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one typically involves the formation of the dioxane ring followed by the attachment of the aliphatic chain. One common method involves the reaction of 2,2,5-trimethyl-1,3-dioxane-4,6-dione with appropriate aliphatic precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one involves its interaction with specific molecular targets and pathways. The dioxane ring and aliphatic chain allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but lacks the long aliphatic chain.
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanamine: This compound also contains a dioxane ring but has different functional groups attached.
Uniqueness
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one is unique due to its combination of a dioxane ring and a long aliphatic chain, which gives it distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both structural features are required.
Properties
CAS No. |
109532-00-5 |
|---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-(2,5,5-trimethyl-1,3-dioxan-2-yl)pentadecan-4-one |
InChI |
InChI=1S/C22H42O3/c1-5-6-7-8-9-10-11-12-13-15-20(23)16-14-17-22(4)24-18-21(2,3)19-25-22/h5-19H2,1-4H3 |
InChI Key |
NKTYKZNZPSHZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCC1(OCC(CO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


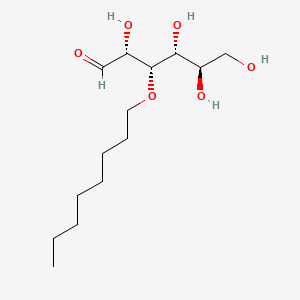

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)





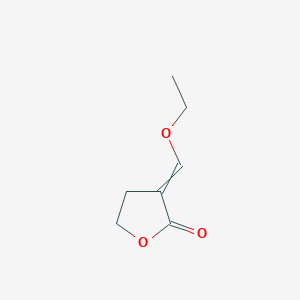
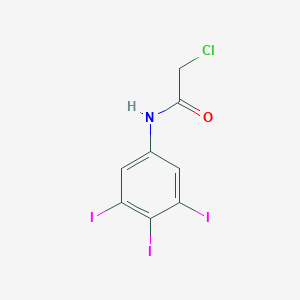
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
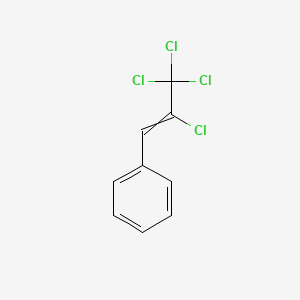
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
